molecular formula C17H13NO4S B14201302 4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid CAS No. 866429-62-1

4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid

Cat. No.: B14201302
CAS No.: 866429-62-1
M. Wt: 327.4 g/mol
InChI Key: KZSYPXHVPMBZAR-UHFFFAOYSA-N
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Description

4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid is a chemical compound that belongs to the class of thioxanthone derivatives. Thioxanthones are known for their photochemical properties and are widely used in various industrial applications, including as photoinitiators in polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid typically involves the reaction of 9-oxo-9H-thioxanthene-2-amine with butanoic acid derivatives under specific conditions. One common method involves the use of acylation reactions where the amine group of 9-oxo-9H-thioxanthene-2-amine reacts with an acyl chloride derivative of butanoic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thioxanthone derivatives.

Scientific Research Applications

4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid primarily involves its photochemical properties. Upon exposure to light, the compound can generate reactive species such as free radicals, which can initiate polymerization reactions. The molecular targets and pathways involved include the activation of the carbonyl group, leading to the formation of reactive intermediates that propagate the polymerization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct photochemical properties and reactivity. This makes it particularly useful as a photoinitiator in various applications, including polymerization and photodynamic therapy.

Properties

CAS No.

866429-62-1

Molecular Formula

C17H13NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

4-oxo-4-[(9-oxothioxanthen-2-yl)amino]butanoic acid

InChI

InChI=1S/C17H13NO4S/c19-15(7-8-16(20)21)18-10-5-6-14-12(9-10)17(22)11-3-1-2-4-13(11)23-14/h1-6,9H,7-8H2,(H,18,19)(H,20,21)

InChI Key

KZSYPXHVPMBZAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)CCC(=O)O

Origin of Product

United States

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